molecular formula C11H16ClNO2 B1522036 4-[(Cyclopropylamino)methyl]-2-methoxyphenol hydrochloride CAS No. 1197796-77-2

4-[(Cyclopropylamino)methyl]-2-methoxyphenol hydrochloride

Cat. No. B1522036
M. Wt: 229.7 g/mol
InChI Key: IUVLUGSNVUOHRQ-UHFFFAOYSA-N
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Description

4-[(Cyclopropylamino)methyl]-2-methoxyphenol hydrochloride is a chemical compound with the CAS Number: 1197796-77-2 . It has a molecular weight of 229.71 . The compound is in powder form and is stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15NO2.ClH/c1-14-11-6-8(2-5-10(11)13)7-12-9-3-4-9;/h2,5-6,9,12-13H,3-4,7H2,1H3;1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder and is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Chlorinated Derivatives : Research on the synthesis of chlorinated 4-methoxyphenols, which could serve as models for metabolites of chlorophenolic compounds, involves methodologies that might be applicable to or related to the synthesis and study of "4-[(Cyclopropylamino)methyl]-2-methoxyphenol hydrochloride" (J. Knuutinen et al., 1988).

  • Cyclopropanation Process Optimization : The synthesis of cyclopropyl derivatives from methoxyphenol precursors involves optimization processes that could be related to synthesizing or modifying "4-[(Cyclopropylamino)methyl]-2-methoxyphenol hydrochloride" for various applications (Jamila Bouali et al., 2013).

Biological and Pharmacological Activities

  • Antioxidant and Biological Activities : Studies on the antioxidant and biological activities of eugenol derivatives, including methoxyphenol derivatives, highlight the potential for compounds like "4-[(Cyclopropylamino)methyl]-2-methoxyphenol hydrochloride" to serve in therapeutic applications or as ingredients in medicinal and food industries due to their radical scavenging properties (J. Mastelić et al., 2008).

Environmental and Analytical Chemistry

  • Detection in Environmental Samples : Research into ionic liquid-based single-drop microextraction followed by liquid chromatography-ultraviolet spectrophotometry detection to determine typical UV filters in surface water samples shows the importance of analytical methods that could be adapted for detecting "4-[(Cyclopropylamino)methyl]-2-methoxyphenol hydrochloride" in environmental matrices (L. Vidal et al., 2010).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-[(cyclopropylamino)methyl]-2-methoxyphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-14-11-6-8(2-5-10(11)13)7-12-9-3-4-9;/h2,5-6,9,12-13H,3-4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVLUGSNVUOHRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNC2CC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Cyclopropylamino)methyl]-2-methoxyphenol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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